3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Description
The compound 3-(4-fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a urea derivative featuring three distinct aromatic substituents:
- A 4-fluorobenzyl group at the 3-position of the urea core.
- Furan-2-ylmethyl and thiophen-3-ylmethyl groups at the 1-position.
Urea derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-16-5-3-14(4-6-16)10-20-18(22)21(11-15-7-9-24-13-15)12-17-2-1-8-23-17/h1-9,13H,10-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTFFIMCEDEUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CSC=C2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Substituents
a. 3-(2-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)-1-(thiophen-3-ylmethyl)urea (C₁₅H₁₇ClN₂O₂S)
- Key Differences :
- Replaces the 4-fluorobenzyl group with a 2-chloro-4-methylphenyl substituent.
- Includes a 2-hydroxyethyl group instead of furan-2-ylmethyl .
- The hydroxyl group introduces polarity, which could alter solubility and pharmacokinetics.
b. 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (C₁₂H₁₁ClN₂OS)
- Key Differences :
- Thiourea core (C=S) instead of urea (C=O).
- Lacks the thiophen-3-ylmethyl group.
- Implications :
- Thioureas generally exhibit stronger hydrogen-bonding capacity but lower metabolic stability than ureas.
- The absence of thiophen-3-ylmethyl may reduce π-π stacking interactions with biological targets.
Fluorinated Aromatic Derivatives
a. 1-(4-Fluorobenzyl)-3-(4-dimethylamino-3-chlorophenyl)-2-thiohydantoin (C₁₉H₁₈ClFN₃OS)
- Key Differences: Thiohydantoin core (five-membered ring with S and N atoms) instead of urea. Contains a 4-dimethylamino-3-chlorophenyl substituent.
- Implications: Thiohydantoins are known for anti-parasitic activity (e.g., against Trypanosoma brucei), suggesting that fluorobenzyl groups may enhance binding to parasitic enzymes. The urea analog’s lack of a rigid heterocyclic core may confer conformational flexibility for diverse target interactions.
b. 4-(3-Fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide (C₁₅H₁₁FN₄OS)
- Key Differences: Thiosemicarbazide backbone with a fluorophenyl group. Incorporates an indolinone moiety.
- Implications: The indolinone moiety enables π-stacking and planar interactions, which are absent in the target urea compound. Fluorine at the 3-position (vs. 4-position in the target compound) may alter electronic effects on aromatic reactivity.
Urea Derivatives with Varied Substituents
a. 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (C₁₈H₁₇N₃O₂S)
- Key Differences :
- Features a tetrahydrobenzo[b]thiophene group and benzoyl substituent.
- Includes a hydrazone linkage.
- Hydrazone groups may confer chelation properties, unlike the target compound’s simpler urea core.
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